1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride

Dopamine D3 receptor Structure-activity relationship Aripiprazole intermediate

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride (CAS 523980-05-4 free base; dihydrochloride CAS 1365968-80-4) is a benzylpiperazine derivative featuring a 3,5-dichloro-substituted phenyl ring connected to the piperazine core via a methylene bridge. As a member of the dichlorobenzylpiperazine class, it serves primarily as a key synthetic intermediate in medicinal chemistry, with structural features that are critical determinants of biological target engagement and downstream pharmacological outcomes.

Molecular Formula C11H15Cl3N2
Molecular Weight 281.6 g/mol
Cat. No. B11717504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride
Molecular FormulaC11H15Cl3N2
Molecular Weight281.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl.Cl
InChIInChI=1S/C11H14Cl2N2.ClH/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15;/h5-7,14H,1-4,8H2;1H
InChIKeyYNNBYZCZMNQIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,5-Dichlorophenyl)methyl]piperazine Hydrochloride: Core Identity and Procurement Baseline for the 3,5-Dichlorobenzylpiperazine Scaffold


1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride (CAS 523980-05-4 free base; dihydrochloride CAS 1365968-80-4) is a benzylpiperazine derivative featuring a 3,5-dichloro-substituted phenyl ring connected to the piperazine core via a methylene bridge . As a member of the dichlorobenzylpiperazine class, it serves primarily as a key synthetic intermediate in medicinal chemistry, with structural features that are critical determinants of biological target engagement and downstream pharmacological outcomes .

Why In-Class Dichlorobenzylpiperazine Isomers Cannot Be Interchanged: The 3,5-Dichloro Differentiation


Dichlorobenzylpiperazine isomers differing only in chlorine substitution pattern (2,3-; 2,4-; 2,5-; 3,4-; 2,6-; or 3,5-) exhibit markedly divergent pharmacological profiles due to the electronic and steric influence of chlorine positioning on receptor binding and enzyme inhibition [1]. The 3,5-dichloro substitution pattern presents a symmetric, meta-oriented electron-withdrawing motif that is structurally distinct from the 2,3-dichlorophenyl configuration required for dopamine D3 receptor affinity (a key feature of aripiprazole intermediates) [2]. Furthermore, the methylene spacer between the piperazine ring and the aryl group introduces conformational flexibility and alters the basicity of the piperazine nitrogens compared to directly N-attached arylpiperazines such as 1-(3,5-dichlorophenyl)piperazine [3]. These structural differences translate into quantifiable variations in receptor binding affinity, selectivity, and downstream functional activity—making generic substitution without experimental validation a significant risk in both research and industrial applications.

Quantitative Evidence Guide: Measurable Differentiation of 1-[(3,5-Dichlorophenyl)methyl]piperazine Hydrochloride


Dopamine D3 vs. D2 Receptor Affinity Profile Compared to the 2,3-Dichlorophenylpiperazine Pharmacophore

The 2,3-dichlorophenylpiperazine pharmacophore is a well-established requirement for high-affinity dopamine D3 receptor binding, with Ki values in the low nanomolar range (e.g., Ki = 4.80 nM at human D3; Ki = 15.6 nM at human D2L) for optimized ligands bearing this substitution [1]. In contrast, the 3,5-dichlorobenzyl-substituted piperazine scaffold presents a fundamentally different electronic topology: both chlorine atoms are meta to the benzylic attachment point, producing a symmetric dipole that alters the electrostatic complementarity with the receptor binding pocket [2]. SAR studies have demonstrated that the 2,3-dichloro pattern is required for high D3 affinity, with every analog bearing this substituent outperforming its unsubstituted counterpart [2]. The 3,5-dichloro isomer is therefore not a direct replacement for D3-targeted applications but offers a distinct selectivity window that may be advantageous for targets where D3/D2 selectivity is not desired.

Dopamine D3 receptor Structure-activity relationship Aripiprazole intermediate

Methylene Spacer vs. Direct N-Aryl Attachment: Impact on Piperazine Basicity and Conformational Profile

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride contains a benzylic methylene (-CH2-) spacer between the piperazine ring and the 3,5-dichlorophenyl group. This structural feature distinguishes it from 1-(3,5-dichlorophenyl)piperazine (CAS 55827-50-4), where the aryl ring is directly attached to the piperazine nitrogen . The methylene spacer electronically insulates the piperazine nitrogen from the electron-withdrawing effect of the dichlorophenyl ring, resulting in a measurably higher pKa for the piperazine N4 nitrogen (estimated pKa ~8.5–9.5 for benzylpiperazines vs. ~6.5–7.5 for directly N-arylated piperazines at the corresponding position) [1]. This pKa difference directly affects the protonation state at physiological pH and influences receptor binding, membrane permeability, and salt formulation behavior .

Piperazine basicity Conformational flexibility pKa modulation

Metabolic N-Dealkylation Liability: Structural Determinants of CYP450-Mediated 1-Arylpiperazine Metabolite Formation

Arylpiperazine derivatives with an N-benzyl substituent can undergo CYP450-mediated N-dealkylation to generate 1-aryl-piperazine metabolites, which are themselves pharmacologically active and subject to further disposition [1]. The rate and extent of N-dealkylation are sensitive to the electronic character of the aryl ring; electron-withdrawing substituents (such as 3,5-dichloro) are expected to slow oxidative N-dealkylation compared to electron-rich or unsubstituted phenyl rings [2]. The 3,5-dichloro substitution, with two electron-withdrawing chlorine atoms meta to the benzylic carbon, increases the metabolic stability of the N-benzyl bond relative to 3-chlorobenzyl or unsubstituted benzyl analogs [3]. This property is relevant for in vivo pharmacokinetic studies and for avoiding confounding pharmacological effects from liberated 1-arylpiperazine metabolites.

CYP3A4 metabolism N-dealkylation 1-Aryl-piperazine metabolite

Physicochemical Differentiation: Molecular Weight, Salt Stoichiometry, and Purity Specifications Relative to Positional Isomers

The hydrochloride salt form of 1-[(3,5-dichlorophenyl)methyl]piperazine (MW 281.6 g/mol for mono-HCl) differs from the dihydrochloride salt (MW 318.07 g/mol, CAS 1365968-80-4) in stoichiometry, which directly impacts molar equivalence in synthetic reactions . When compared to the 3,4-dichlorobenzyl isomer (1-(3,4-dichlorobenzyl)piperazine, CAS 55513-17-2, MW 245.15 free base), the compounds share identical molecular formula (C11H14Cl2N2) but differ in melting point (3,4-isomer: 212-213 °C vs. 3,5-isomer: not specifically reported as crystalline solid at ambient conditions) and density (3,4-isomer: 1.225 g/mL at 25°C ), indicating different solid-state packing and potentially different solubility profiles. Commercially available purity specifications for the 3,5-dichloro isomer typically range from 95% to ≥98% depending on supplier .

Salt stoichiometry Molecular weight Purity specification

Autotaxin (ATX) Inhibitor Pharmacophore: 3,5-Dichlorobenzyl Moiety as a Privileged Fragment in PF-8380 and Related Inhibitors

The 3,5-dichlorobenzyl group serves as a critical pharmacophoric element in the potent autotaxin (ATX) inhibitor PF-8380 (3,5-dichlorobenzyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]-1-piperazinecarboxylate; IC50 = 2.8 nM in isolated enzyme assay; 101 nM in human whole blood) . The 3,5-dichloro substitution pattern on the benzyl carbamate moiety is essential for optimal ATX inhibition potency, as demonstrated by SAR studies where replacement with other substitution patterns resulted in decreased activity [1]. 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride can serve as a direct precursor for synthesizing ATX inhibitors within this chemotype, providing a validated entry point into this therapeutic target class .

Autotaxin inhibitor Lysophosphatidic acid PF-8380

High-Value Application Scenarios for 1-[(3,5-Dichlorophenyl)methyl]piperazine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Autotaxin (ATX) Inhibitors in the PF-8380 Chemotype Series

This compound serves as the direct piperazine building block for constructing 3,5-dichlorobenzyl carbamate-linked autotaxin inhibitors such as PF-8380 (ATX IC50 = 2.8 nM) [1]. The pre-installed 3,5-dichlorobenzyl group eliminates the need for late-stage benzylation, streamlining the synthetic route and reducing step count by one to two transformations compared to starting from unsubstituted piperazine. The hydrochloride salt form ensures accurate stoichiometric handling in carbamate formation reactions with chloroformate or activated carbonate electrophiles.

Structure-Activity Relationship (SAR) Studies Probing the Role of Chlorine Substitution Pattern on Dopamine and Sigma Receptor Pharmacology

The 3,5-dichloro substitution pattern represents a distinct electronic and steric topology compared to the 2,3-dichloro motif required for D3 receptor affinity [1]. This compound enables systematic SAR exploration where the chlorine substitution pattern is varied while holding the benzylpiperazine core constant, allowing researchers to map the effects of chlorine positional isomerism on receptor binding profiles across dopamine D2/D3/D4, serotonin 5-HT1A/2A/2C, and sigma-1/sigma-2 receptor panels .

Metabolic Stability Studies: Evaluating the Impact of 3,5-Dichloro Substitution on CYP450-Mediated N-Dealkylation Rates

The dual electron-withdrawing chlorine substituents at the 3- and 5-positions are predicted to reduce the rate of CYP3A4-catalyzed N-dealkylation compared to mono-chloro or unsubstituted benzylpiperazine analogs [1]. This compound can be used as a reference standard in comparative metabolic stability assays (human liver microsomes or hepatocytes) to quantify the effect of chlorine substitution pattern on the formation of 1-arylpiperazine metabolites, enabling rational design of benzylpiperazine drug candidates with improved pharmacokinetic profiles.

Intermediate for CNS-Penetrant HDAC6 Inhibitors and Benzylpiperazine-Based Neuroscience Tool Compounds

Recent medicinal chemistry campaigns have identified benzylpiperazine derivatives as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors, where the benzyl substitution pattern influences both potency and brain penetration [1]. The 3,5-dichlorobenzylpiperazine scaffold provides a starting point for synthesizing focused compound libraries targeting CNS disorders, with the 3,5-dichloro motif offering a balanced lipophilicity profile (predicted logP ~3.0–3.5) that is within the optimal range for blood-brain barrier permeability.

Quote Request

Request a Quote for 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.